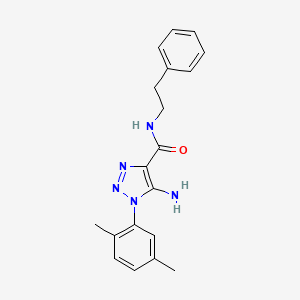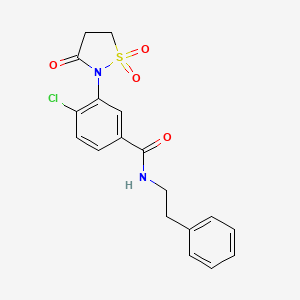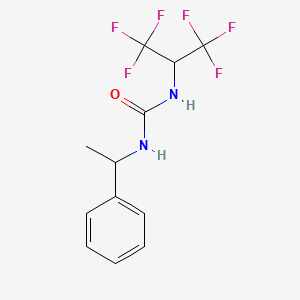![molecular formula C23H19BrN4 B5014866 2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B5014866.png)
2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent.
Coupling of the benzimidazole rings: The final step involves coupling the two benzimidazole rings with the bromophenyl group, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the bromophenyl group or the benzimidazole rings to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Applications De Recherche Scientifique
2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole rings can interact with DNA, enzymes, and receptors, leading to the inhibition of key biological processes. The bromophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzimidazole: A simpler structure with a single benzimidazole ring, known for its antifungal and anthelmintic properties.
2-phenylbenzimidazole: Contains a phenyl group instead of a bromophenyl group, used in sunscreen formulations.
4-bromo-1H-benzimidazole: Similar structure with a bromine atom on the benzimidazole ring, exhibits antimicrobial activity.
Uniqueness
2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole is unique due to its dual benzimidazole rings and the presence of a bromophenyl group
Propriétés
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4/c24-17-11-9-15(10-12-17)13-16(23-27-20-7-3-4-8-21(20)28-23)14-22-25-18-5-1-2-6-19(18)26-22/h1-12,16H,13-14H2,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZMWEGSLHICGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(CC3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5014785.png)
![[1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5014789.png)

![4-(4-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5014803.png)
![3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5014810.png)
![6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5014812.png)
![3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)
![1-[4-(2,6-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5014824.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide](/img/structure/B5014876.png)

